Tris(2-oxo-2-phenylethyl)sulfanium perchlorate
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Overview
Description
Tris(2-oxo-2-phenylethyl)sulfanium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a sulfanium core bonded to three 2-oxo-2-phenylethyl groups, with perchlorate as the counterion. Its distinct molecular structure makes it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-oxo-2-phenylethyl)sulfanium perchlorate typically involves the reaction of 2-oxo-2-phenylethyl chloride with sulfanium salts under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting compound is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Tris(2-oxo-2-phenylethyl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, alkoxides in an aprotic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
Tris(2-oxo-2-phenylethyl)sulfanium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium salts and related compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Tris(2-oxo-2-phenylethyl)sulfanium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide: Shares a similar core structure but with different substituents and counterions.
Tris(2-oxo-1-tert-butylimidazolyl)hydroborato complexes: Similar tripodal ligands with different donor atoms and coordination properties.
Uniqueness
Tris(2-oxo-2-phenylethyl)sulfanium perchlorate stands out due to its unique combination of structural features and reactivity.
Properties
CAS No. |
919781-72-9 |
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Molecular Formula |
C24H21ClO7S |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
triphenacylsulfanium;perchlorate |
InChI |
InChI=1S/C24H21O3S.ClHO4/c25-22(19-10-4-1-5-11-19)16-28(17-23(26)20-12-6-2-7-13-20)18-24(27)21-14-8-3-9-15-21;2-1(3,4)5/h1-15H,16-18H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
GPSZPTBIOWCGNC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[S+](CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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